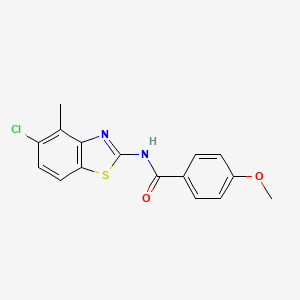![molecular formula C13H10ClF3N2 B2838626 (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine CAS No. 2247105-51-5](/img/structure/B2838626.png)
(3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine” is a chemical compound with the CAS Number: 2247105-51-5. It has a molecular weight of 286.68 and is described as a powder . The IUPAC name for this compound is (3-chlorophenyl) (6- (trifluoromethyl)pyridin-3-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClF3N2/c14-10-3-1-2-8 (6-10)12 (18)9-4-5-11 (19-7-9)13 (15,16)17/h1-7,12H,18H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Anticonvulsant Agents
Research has demonstrated the potential of Schiff bases derived from 3-aminomethyl pyridine, which includes compounds structurally related to (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine, as anticonvulsant agents. These compounds have shown significant protection against seizures in various models, indicating their potential in developing new treatments for epilepsy (Pandey & Srivastava, 2011).
Electro-Optic Materials
The synthesis of heterocycle-based derivatives of (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine has been explored for applications in electro-optic materials. These materials have shown promising properties for use in nonlinear optical/electro-optic applications, demonstrating the compound's potential in advanced photonic devices (Facchetti et al., 2003).
Catalytic Applications
Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, which are structurally similar to the compound , have been synthesized and evaluated for their catalytic applications. These compounds have shown good activity and selectivity in catalytic processes, highlighting the compound's utility in facilitating chemical transformations (Roffe et al., 2016).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes involving (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine derivatives have been investigated for their photocytotoxic properties. These complexes have shown significant potential in inducing cell death in cancer cells upon exposure to light, offering a promising approach to targeted cancer therapy (Basu et al., 2014).
Luminescent Materials
Compounds derived from (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine have been explored as thiol-reactive luminophores for fluorescence microscopy, particularly for targeting and imaging mitochondria. This application underscores the compound's role in bioimaging and molecular diagnostics (Amoroso et al., 2008).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(3-chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c14-10-3-1-2-8(6-10)12(18)9-4-5-11(19-7-9)13(15,16)17/h1-7,12H,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAGTHXZZRPVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CN=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

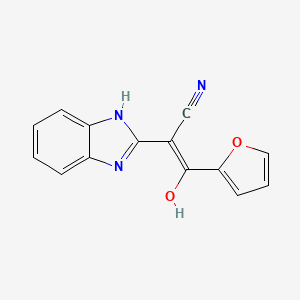
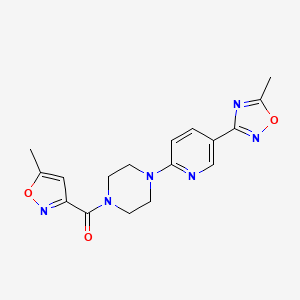
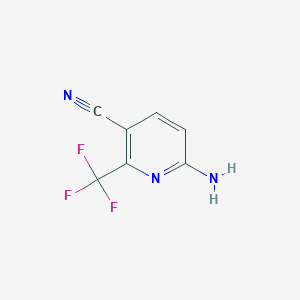
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2838548.png)
![1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838549.png)
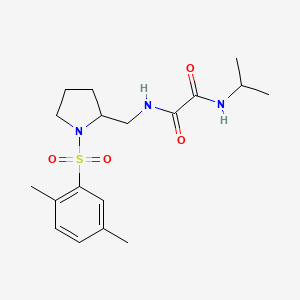
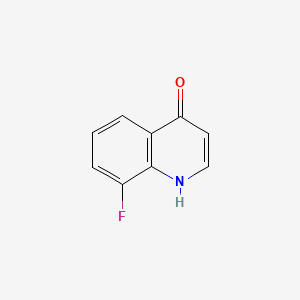
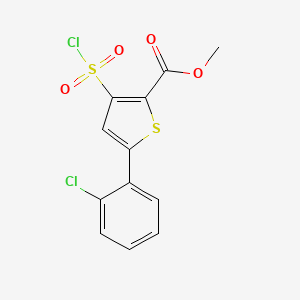
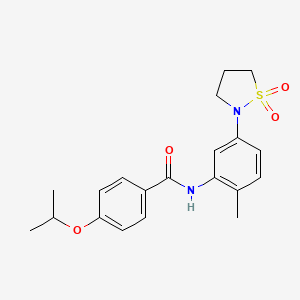
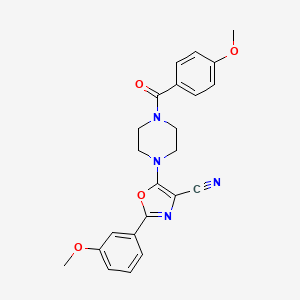
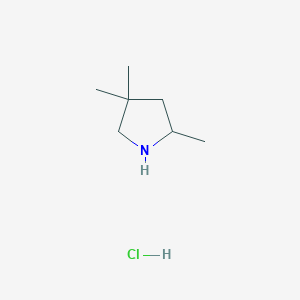
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2838561.png)
![N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2838563.png)
